3-Pyrroline

Description

Overview of Pyrroline (B1223166) Isomers and Their Significance in Heterocyclic Chemistry

Pyrrolines, also known as dihydropyrroles, are a class of heterocyclic organic compounds that are formally derived from the aromatic compound pyrrole (B145914) through hydrogenation. wikipedia.orgebi.ac.uk These five-membered rings containing one nitrogen atom are pivotal scaffolds in a vast array of natural products and pharmacologically active molecules. sigmaaldrich.comrsc.org Their structural diversity and reactivity make them valuable intermediates in the synthesis of other important nitrogen-containing heterocycles like pyrroles and pyrrolidines. rsc.org

Structural Classification: 1-Pyrroline, 2-Pyrroline, and 3-Pyrroline

The pyrroline structure exists in three distinct isomeric forms, differentiated by the position of the endocyclic double bond. wikipedia.orgebi.ac.ukrsc.org

1-Pyrroline (3,4-dihydro-2H-pyrrole): This isomer features a carbon-nitrogen double bond (C=N), classifying it as a cyclic imine. wikipedia.orgrsc.org This imine functionality makes it susceptible to nucleophilic attack, a key feature in its synthetic applications. rsc.org

2-Pyrroline (2,3-dihydro-1H-pyrrole): In this isomer, the double bond is between two carbon atoms, adjacent to the nitrogen atom, forming an enamine moiety. rsc.org This structure allows for further functionalization of the ring system. rsc.org

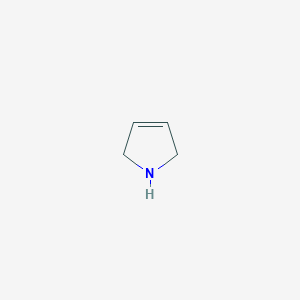

This compound (2,5-dihydro-1H-pyrrole): This isomer also has a carbon-carbon double bond, but it is not adjacent to the nitrogen atom. rsc.org As a cyclic amine with an isolated alkene, its functional groups tend to react separately. rsc.org

| Isomer | Systematic Name | Key Functional Group |

|---|---|---|

| 1-Pyrroline | 3,4-dihydro-2H-pyrrole | Cyclic Imine |

| 2-Pyrroline | 2,3-dihydro-1H-pyrrole | Enamine |

| This compound | 2,5-dihydro-1H-pyrrole | Cyclic Amine, Alkene |

Importance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Natural Products

Nitrogen-containing heterocycles are fundamental building blocks in the majority of pharmaceuticals and are widespread in nature. rsc.orgmdpi.comopenmedicinalchemistryjournal.com Approximately 60% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, underscoring their significance in drug design. mdpi.comopenmedicinalchemistryjournal.com Their prevalence stems from the ability of the nitrogen atom to form hydrogen bonds with biological targets, such as enzymes and nucleic acids, which is often crucial for therapeutic activity. mdpi.comnih.gov

These compounds form the core structure of numerous natural products, including alkaloids, vitamins, hormones, and antibiotics. mdpi.comopenmedicinalchemistryjournal.com The pyrroline ring, in particular, is a privileged structure found in many bioactive compounds. rsc.orgconicet.gov.ar For instance, derivatives of pyrrolines are found in natural products like hemes and chlorophyll (B73375) and exhibit a wide range of biological activities. rsc.org The versatility of these heterocycles allows for structural modifications that can fine-tune their pharmacological properties, leading to the development of new therapeutic agents. mdpi.comijsrtjournal.com

Academic Context and Research Trajectory of this compound

The study of this compound and its derivatives has evolved significantly, reflecting broader trends in organic synthesis and medicinal chemistry.

Historical Perspectives in Synthetic Organic Chemistry

Historically, the synthesis of the parent this compound molecule presented challenges. Early methods, such as the condensation of cis-1,4-dihalo-2-butene with ammonia, were often low-yielding. orgsyn.org Other approaches, like the reduction of pyrrole, could lead to over-reduction and the formation of pyrrolidine (B122466), which is difficult to separate from this compound due to their close boiling points. orgsyn.org

Current Research Trends and Emerging Areas

Current research on this compound continues to expand its synthetic utility and explore new applications. One major focus is the development of catalytic asymmetric methods to produce enantiomerically pure pyrroline derivatives, which are crucial for medicinal chemistry. organic-chemistry.orgnih.gov Techniques like asymmetric gold-ligand cooperative catalysis and ring-expansion transformations of vinyl aziridines are being explored to create chiral 3-pyrrolines with high diastereoselectivity. organic-chemistry.org

Another emerging area is the application of this compound in materials science and astrochemistry. It has been investigated as a building block for new polymers and dyes. ontosight.ai Furthermore, theoretical studies have explored the potential formation of this compound in interstellar environments, suggesting it could be formed on dust grain surfaces from vinyl cyanide. oup.comresearchgate.netresearchgate.net Researchers have provided highly accurate rotational and vibrational spectroscopy data for this compound to facilitate its potential detection in space by radio and infrared astronomy, highlighting the compound's relevance beyond terrestrial chemistry. oup.comoup.com The market for derivatives like 2,5-Dimethyl-3-pyrroline is also being analyzed, indicating its growing industrial importance. prof-research.com

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dihydro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-4-5-3-1/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQIKJMSUIMUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059380 | |

| Record name | 1H-Pyrrole, 2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-96-6 | |

| Record name | 3-Pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrroline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole, 2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyrroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0KYF81SDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 3 Pyrroline Scaffolds

Transition Metal-Catalyzed Cyclizations and Annulations

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium and copper catalysts, in particular, have been extensively utilized in the development of novel synthetic routes to 3-pyrroline scaffolds.

Palladium-Catalyzed Reactions

Palladium catalysts are renowned for their versatility in mediating a wide array of cross-coupling and cyclization reactions. Their application in the synthesis and functionalization of 3-pyrrolines has enabled the creation of diverse molecular architectures.

While the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, its direct application to the synthesis of 3-substituted 3-pyrrolines is not extensively documented in the readily available literature. Methodologies often focus on the coupling of pre-existing heterocyclic cores. For instance, the Suzuki-Miyaura coupling of N-substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid has been successfully demonstrated using a [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) catalyst, affording the coupled products in high yields. This highlights the potential for similar strategies to be applied to suitably functionalized this compound precursors, such as 3-halo-3-pyrrolines, to introduce aryl or vinyl substituents at the 3-position.

Palladium-catalyzed cross-coupling reactions offer a powerful means to functionalize the this compound ring. One notable example is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which leads to the formation of 3-aryl pyrrolidines. researchgate.netnih.gov While this reaction results in the saturation of the pyrroline (B1223166) double bond, it demonstrates a palladium-catalyzed functionalization at the 3-position. The reaction proceeds via a reductive Mizoroki-Heck type mechanism and showcases broad scope with various arylating agents. researchgate.net

More directly relevant to the functionalization of the this compound scaffold while retaining the double bond is the dearomative Heck reaction. An intramolecular palladium-catalyzed dearomative Heck reaction of pyrrole (B145914) derivatives has been developed to afford pyrroline-containing spirocyclic structures. nih.gov This reaction, utilizing a Pd(OAc)₂ catalyst with a chiral ligand, proceeds in high yields and enantioselectivities, demonstrating the potential of Heck-type reactions for the intricate functionalization of pyrrole precursors to yield substituted pyrrolines. nih.gov

Ring-closing metathesis has emerged as a powerful and widely used strategy for the synthesis of cyclic olefins, including 3-pyrrolines. This reaction is predominantly catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, rather than palladium. The synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine is a classic example of this approach. orgsyn.org Various generations of Grubbs' catalysts have been employed, demonstrating high efficiency and functional group tolerance. The choice of catalyst can influence reaction conditions and efficiency, with second-generation catalysts often allowing for lower catalyst loadings and milder conditions. nih.gov Substituted diallylamines can be used as precursors to generate a diverse range of 3-substituted 3-pyrrolines. nih.govnih.gov

Table 1: Ruthenium-Catalyzed Ring-Closing Metathesis for the Synthesis of 3-Pyrrolines

| Precursor | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| N-Boc-diallylamine | Grubbs' I | 0.5 | CH₂Cl₂ | Reflux | 2.5 | N-Boc-3-pyrroline | 90-94 |

| N-Boc-diallylamine | Grubbs' II | 0.1 | CH₂Cl₂ | RT | 15 | N-Boc-3-pyrroline | 98 |

| Substituted diallylamine (SES protected) | Grubbs' II | - | CH₂Cl₂ | RT or MW | - | SES-protected 2-substituted-3-methoxycarbonyl-3-pyrroline | - |

| N-Ts-diallylamine | Indenylidene catalyst (Ru-XI) | - | - | - | 1 | N-Ts-3-pyrroline | >99 (conversion) |

Copper-Catalyzed Transformations

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Their application in the synthesis of nitrogen-containing heterocycles is a growing area of interest.

The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot method for the synthesis of propargylamines. While a direct copper-catalyzed reductive A³-coupling that straightforwardly yields a this compound scaffold is not prominently described, related transformations highlight the potential of copper catalysis in multi-component reactions for heterocycle synthesis. For instance, a copper-catalyzed three-component reaction of an amine, aldehyde, and alkyne has been extensively studied for the synthesis of propargylamines. escholarship.org These propargylamines can serve as versatile precursors for the subsequent synthesis of various nitrogen heterocycles.

Furthermore, a theoretical DFT study has explored the mechanism of a copper(I)-catalyzed reductive A³-coupling of terminal alkynes with aldehydes and this compound. Interestingly, this specific reaction leads to the formation of E-allylic amines through a 1,5-hydride transfer, with the aromatization of the resulting pyrrole ring being a key driving force. This indicates that while copper can effectively catalyze reactions involving the this compound scaffold, the specific outcome is highly dependent on the reaction pathway and the stability of the final products. Further research is needed to steer such reductive couplings towards the direct formation of substituted 3-pyrrolines.

Gold-Catalyzed Processes

Asymmetric gold-ligand cooperative catalysis has emerged as a sophisticated strategy for the synthesis of chiral 3-pyrrolines from readily available propargylic sulfonamides. acs.orgorganic-chemistry.org This transformation is enabled by a specially designed chiral bifunctional phosphine ligand, which features a biphenyl-2-ylphosphine scaffold and a chiral tetrahydroisoquinoline fragment. acs.org This ligand is crucial for both metal-ligand cooperation and effective asymmetric induction. acs.org

A key feature of this methodology is its diastereodivergent nature. By selecting the appropriate enantiomer of the chiral ligand, the reaction can be directed to form either 2,5-cis-3-pyrrolines or 2,5-trans-3-pyrrolines with high levels of diastereoselectivity. acs.orgorganic-chemistry.org When the chirality of the ligand and the substrate are "matched," the cis diastereomer is formed with excellent selectivity. acs.org Conversely, the "mismatched" scenario, using the opposite ligand enantiomer, preferentially yields the trans diastereomer. acs.org

Table 3: Asymmetric Gold-Catalyzed Synthesis of Chiral 3-Pyrrolines

| Propargylic Sulfonamide Substrate | Ligand Enantiomer | Product Diastereomer | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (R)-N-(1,3-diphenylprop-2-yn-1-yl)-4-methylbenzenesulfonamide | (S)-Ligand | 2,5-cis | >20:1 | 96 | acs.orgorganic-chemistry.org |

| (R)-N-(1,3-diphenylprop-2-yn-1-yl)-4-methylbenzenesulfonamide | (R)-Ligand | 2,5-trans | >5:1 | 95 | acs.org |

Gold(I) catalysis is effective in promoting the cycloisomerization of 1,6-diyne systems to afford substituted this compound derivatives. monash.eduacs.org A specific application is the deacylative cycloisomerization of 1,6-diyne esters, which provides access to 2,3-disubstituted 3-pyrrolines. monash.edu This transformation is typically achieved using a catalytic system composed of a gold(I) chloride precursor, such as AuCl(t-Bu₃P), and a silver salt cocatalyst, like silver triflate (AgOTf), which acts as a halide scavenger to generate the active cationic gold species. monash.edu

The proposed mechanism involves the activation of one of the alkyne moieties by the cationic gold(I) catalyst, which triggers a nucleophilic attack from the nitrogen atom in a 5-endo-dig cyclization manner. This is followed by a sequence of steps including hydrolysis to deliver the final 2,3-disubstituted this compound product with yields reaching up to 88%. monash.edu Symmetrically and unsymmetrically disubstituted 2,2-dipropargylmalonates also undergo gold-catalyzed cyclization to yield cyclopentylidene derivatives. acs.org

Table 4: Gold-Catalyzed Cycloisomerization of 1,6-Diynes

| 1,6-Diyne Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Tosyl-dipropargylamine ester derivative | AuCl(t-Bu₃P)/AgOTf | 2,3-disubstituted this compound | 88 | monash.edu |

| Diethyl 2,2-di(prop-1-yn-1-yl)malonate | AuCl₃ | (Z)-diethyl 2-(pentan-2-ylidene)cyclopent-3-ene-1,1-dicarboxylate | 60 | acs.org |

Silver-Catalyzed Reactions

The silver-catalyzed intramolecular chloroamination of allenes provides an efficient and direct route to functionalized this compound derivatives. nih.govacs.orgorganic-chemistry.org This reaction employs a cationic silver complex, typically ligated with 1,10-phenanthroline, and uses N-chlorosuccinimide (NCS) as the chlorine source. nih.govacs.org The addition of a mild base, such as 2,6-lutidine, is crucial for improving yields by tempering the reaction's acidity and preventing side reactions. acs.orgorganic-chemistry.org

The process operates under mild conditions and demonstrates high functional group tolerance, accommodating esters, ketones, nitriles, halogens, and silyl ethers. acs.orgorganic-chemistry.org The proposed catalytic cycle begins with the coordination of the cationic silver catalyst to the allene's π-bond. acs.org This activation facilitates a 5-endo nucleophilic attack by the tethered nitrogen atom, forming a vinyl-silver intermediate. This intermediate is then intercepted by NCS to furnish the chloroamination product, a functionalized this compound, thereby avoiding competitive protonation pathways. acs.orgorganic-chemistry.org The resulting chloro-substituted pyrrolines are versatile intermediates for further chemical transformations. nih.gov

Table 5: Silver-Catalyzed Intramolecular Chloroamination of Allenes

| Allene Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| N-Tosyl-1-amino-2,3-butadiene derivative | 4-chloro-3-methyl-1-tosyl-3-pyrroline | 85 | acs.org |

| N-Tosyl-1-amino-4-phenyl-2,3-butadiene derivative | 4-chloro-3-benzyl-1-tosyl-3-pyrroline | 82 | acs.org |

| N-Mts-1-amino-5-cyano-2,3-pentadiene derivative | 4-chloro-3-(2-cyanoethyl)-1-Mts-3-pyrroline | 79 | acs.org |

Cyclization of Allenic Amino Acids

The synthesis of highly functionalized Δ³-pyrrolines can be achieved through the silver(I)-catalyzed cyclization of allenic amino acids. This method is notable for its ability to transfer chiral information from the starting material to the product. The reaction, often utilizing silver nitrate (B79036) (AgNO₃) as the catalyst, provides a pathway to enantioenriched N-alkyl-3-pyrrolines. organic-chemistry.orgorganic-chemistry.org

The process involves the preparation of α-amino allenes, which are then subjected to cyclization. For instance, enantioenriched propargyl mesylates or perfluorobenzoates can react with α-(N-carbamoyl)alkylcuprates to form scalemic α-(N-carbamoyl) allenes. Following N-Boc deprotection, the subsequent AgNO₃-promoted cyclization yields the desired enantioenriched N-alkyl-3-pyrrolines. organic-chemistry.org This approach is part of a broader diversity-oriented synthesis strategy that leverages the reactivity of allenes to create a variety of heterocyclic structures. organic-chemistry.org

A study by Brummond and Mitasev demonstrated the synthesis of various functionalized Δ³-pyrrolines using this AgNO₃-catalyzed cyclization. organic-chemistry.orgorganic-chemistry.org They also noted a competing cyclization pathway for allenic benzoyl-protected amines, which could lead to the formation of oxazines. organic-chemistry.orgorganic-chemistry.org

| Catalyst | Substrate | Product | Key Features |

| AgNO₃ | Allenic Amino Acids | Highly functionalized Δ³-pyrrolines | Transfer of chiral information; enantioenriched products |

| AgNO₃ | N-Boc protected α-amino allenes | Enantioenriched N-alkyl-3-pyrrolines | Stereospecific synthesis from scalemic precursors |

Cobalt-Catalyzed Asymmetric Hydromethylation

A novel and efficient method for the synthesis of enantiopure 3-methylpyrrolidine (B1584470) compounds involves the cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines. nih.govacs.org This strategy addresses the long-standing challenge of efficient and enantioselective catalytic methylation. nih.govacs.org The reaction utilizes a commercially available cobalt precursor combined with a modified bisoxazoline (BOX) ligand to achieve high enantioselectivity. nih.govacs.org

This CoH-catalyzed approach allows for the remote and stereoselective installation of a methyl group onto the N-heterocycle. nih.govacs.org The protocol is noted for its efficiency, streamlining what was previously a multi-step synthesis (up to five or six steps) under harsh conditions into a two-step process from accessible starting materials. nih.gov The versatility of this method is further demonstrated by its successful use of isotopically labeled methyl sources, such as CD₃I and ¹³CH₃I, to produce the corresponding isotopically labeled methylpyrrolidine compounds with excellent yields and enantioselectivities. acs.org

| Catalyst System | Substrate | Product | Key Features |

| Cobalt precursor / modified bisoxazoline (BOX) ligand | 3-Pyrrolines | Enantiopure 3-methylpyrrolidine compounds | High enantioselectivity; remote and stereoselective methylation; streamlined two-step synthesis |

Rhodium-Catalyzed Approaches

Rhodium catalysis offers versatile methods for the asymmetric synthesis of substituted pyrrolidines and the construction of the pyrrolidine (B122466) ring itself.

A hydroxorhodium complex coordinated with (R)-segphos has been shown to effectively catalyze the asymmetric hydroarylation of 3-pyrrolines with arylboroxines. polyu.edu.hkacs.org This reaction proceeds under neutral conditions to produce 3-arylpyrrolidines in high yields and with high enantioselectivity. polyu.edu.hkacs.org The key to the reaction's success is believed to be a protonation step. polyu.edu.hk This method provides a direct route to chiral 3-arylpyrrolidines, which are important structural motifs in medicinal chemistry.

| Catalyst System | Substrates | Product | Key Features |

| [Rh(OH)((R)-segphos)]₂ | 3-Pyrrolines, Arylboroxines | 3-Arylpyrrolidines | High enantioselectivity; high yields; proceeds under neutral conditions |

A rhodium(III)-catalyzed formal [4+1] cycloaddition provides a rapid method for constructing pyrrolidine structures from readily available unactivated terminal alkenes and nitrene sources, such as hydroxylamine derivatives. nih.govnih.gov This approach is particularly effective for the diastereoselective synthesis of spiro-pyrrolidines. nih.govnih.gov

The proposed mechanism involves a Rh(III)-catalyzed intermolecular aziridination of the alkene, followed by an acid-promoted ring expansion of the resulting aziridine to form the pyrrolidine ring. nih.govnih.gov For example, subjecting the aziridine intermediate to trifluoromethanesulfonic acid (TfOH) can yield the final pyrrolidine product in good yield. nih.gov This strategy represents a novel approach to pyrrolidine synthesis by utilizing a simple alkene as the four-carbon component. nih.gov

| Catalyst | Substrates | Product | Mechanism |

| Rh(III) complex | Unactivated terminal alkenes, Hydroxylamine derivatives | Pyrrolidines (especially spiro-pyrrolidines) | Intermolecular aziridination followed by acid-promoted ring expansion |

Ruthenium-Catalyzed Reactions

Ruthenium catalysts are highly effective in ring-closing metathesis (RCM) reactions to form the this compound ring. Notably, Grubbs' second-generation ruthenium catalyst is efficient for various RCM and hydrosilylation reactions, even in aqueous media without the need for co-solvents or additives. organic-chemistry.org Phosphabicyclononane (phoban)-containing ruthenium-based pre-catalysts also demonstrate high efficiency in RCM for synthesizing 3-pyrrolines. organic-chemistry.org

Furthermore, chiral multifunctionalized pyrrolines can be synthesized through an asymmetric three-component coupling reaction catalyzed by ruthenium porphyrin complexes. nih.gov

| Catalyst | Reaction Type | Substrates | Product |

| Grubbs' second-generation catalyst | Ring-Closing Metathesis (RCM) | Diene precursors | This compound |

| Phoban-containing Ru-based pre-catalysts | Ring-Closing Metathesis (RCM) | Diene precursors | This compound |

| Ruthenium porphyrin | Three-component coupling | Not specified | Chiral multifunctionalized pyrrolines |

Organocatalytic and Metal-Free Synthetic Routes

In addition to metal-catalyzed methods, organocatalytic and metal-free approaches have been developed for the synthesis of pyrroline and pyrrolidine derivatives.

An organocatalytic asymmetric cascade reaction has been developed for the synthesis of highly substituted pyrrolidines that feature a stereogenic quaternary center at the 3-position. rsc.org This method utilizes N-Tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone as reaction partners. The use of Cinchonidine-derived bifunctional amino-squaramide catalysts was found to be optimal, affording the products with high enantio- and diastereoselectivities. rsc.org

A metal-free synthesis of 3-pyrrolines can be achieved through the treatment of α-amino allenes, which bear a protected amino group, with potassium carbonate in DMF under reflux. organic-chemistry.org This reaction proceeds via a 5-endo-trig cycloisomerization in a stereoselective manner, yielding the corresponding 3-pyrrolines in good to excellent yields. organic-chemistry.org

| Method | Catalyst/Reagent | Substrates | Product | Key Features |

| Asymmetric Cascade Reaction | Cinchonidine-derived amino-squaramide | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Highly substituted pyrrolidines with a C3 quaternary center | High enantio- and diastereoselectivity |

| Cycloisomerization | Potassium Carbonate | α-Amino allenes | 3-Pyrrolines | Metal-free; stereoselective; good to excellent yields |

Phosphine-Catalyzed Annulation

Phosphine-catalyzed annulation reactions, particularly the [3+2] cycloaddition of allenoates and imines, have emerged as a powerful and versatile tool for the synthesis of highly functionalized 3-pyrrolines. This methodology, pioneered by Lu and others, relies on the nucleophilic nature of phosphines to generate a zwitterionic intermediate from an allenoate, which then participates in a cycloaddition with an imine.

The generally accepted mechanism for this transformation begins with the nucleophilic addition of a phosphine, such as triphenylphosphine or tributylphosphine, to the central carbon of an allenoate. This generates a zwitterionic intermediate that can act as a 1,3-dipole. This dipole then undergoes a [3+2] cycloaddition with an N-sulfonyl- or N-acyl-protected imine. The resulting phosphonium ylide intermediate then undergoes an intramolecular proton transfer and subsequent elimination of the phosphine catalyst to afford the desired this compound ring system. The reaction is known for its high degree of regio- and stereoselectivity, often yielding 2,5-cis-disubstituted 3-pyrrolines with excellent diastereoselectivity.

The scope of the phosphine-catalyzed [3+2] annulation is broad, accommodating a variety of substituted allenoates and imines. Electron-withdrawing groups on the imine nitrogen, such as tosyl or nosyl groups, are typically required for sufficient reactivity. The allenoate can also be substituted at the γ-position, leading to the formation of tetrasubstituted 3-pyrrolines. Chiral phosphine catalysts have been successfully employed to achieve enantioselective variants of this reaction, providing access to optically active this compound derivatives.

| Catalyst | Allenoate Substrate | Imine Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| P(n-Bu)3 | Ethyl 2,3-butadienoate | N-tosylbenzaldimine | 95 | >95:5 | - |

| PPh3 | Methyl 2,3-pentadienoate | N-nosyl-4-chlorobenzaldimine | 88 | >95:5 | - |

| (R)-SITCP | tert-Butyl 2,3-butadienoate | N-tosyl-2-naphthaldehyde imine | 92 | - | 94 |

| (S)-BINAP | Ethyl 2,3-butadienoate | N-Boc-benzaldimine | 75 | - | 85 |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a cornerstone of heterocyclic synthesis, providing a convergent and often highly stereocontrolled route to five-membered rings. In the context of this compound synthesis, the [3+2] cycloaddition of azomethine ylides with various dipolarophiles is of particular importance.

Glycine and its derivatives serve as versatile precursors for the in situ generation of azomethine ylides for [3+2] cycloaddition reactions. mdpi.comnih.gov A common strategy involves the condensation of a glycine ester with an aldehyde or ketone to form an imine, which upon deprotonation, generates the azomethine ylide. Alternatively, the decarboxylative condensation of α-amino acids with carbonyl compounds provides a direct route to non-stabilized azomethine ylides. mdpi.com

These glycine-derived azomethine ylides readily react with a range of electron-deficient alkenes, such as maleimides, acrylates, and vinyl sulfones, to afford highly substituted pyrrolidine rings. The reaction often proceeds with a high degree of stereocontrol, with the stereochemistry of the final product being influenced by the geometry of the azomethine ylide and the nature of the dipolarophile. This methodology has been widely applied in the synthesis of complex natural products and medicinally relevant compounds containing the pyrrolidine motif. mdpi.com

Azomethine ylides are nitrogen-containing 1,3-dipoles that are highly reactive towards a variety of dipolarophiles in [3+2] cycloaddition reactions to furnish five-membered nitrogen heterocycles. nih.govwikipedia.org These reactions are characterized by their high regio- and stereoselectivity, allowing for the construction of multiple stereocenters in a single step. wikipedia.org

Azomethine ylides can be generated through several methods, including the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids or their esters with carbonyl compounds, and the desilylation of α-silylamines. wikipedia.org Once formed, they can participate in both intermolecular and intramolecular cycloadditions. Intramolecular variants are particularly powerful for the synthesis of fused and bridged bicyclic systems containing the pyrrolidine or pyrroline core. The choice of substrate and reaction conditions can influence the geometry of the azomethine ylide, which in turn dictates the stereochemical outcome of the cycloaddition.

| Azomethine Ylide Precursor | Dipolarophile | Reaction Conditions | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Sarcosine and Benzaldehyde | N-Phenylmaleimide | Toluene, reflux | 92 | >99:1 (exo) |

| Methyl N-(methoxymethyl)-N-(trimethylsilylmethyl)carbamate | Dimethyl acetylenedicarboxylate | Toluene, 110 °C | 85 | - |

| 2,3-Diphenyl-2H-azirine | Acrylonitrile | Photolysis, THF | 78 | - |

| N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine | Styrene | TFA, CH2Cl2, rt | 65 | 3:1 |

A novel and efficient approach for the asymmetric synthesis of 3-pyrrolines involves a domino reaction initiated by the generation of an aryne. researchgate.net This process utilizes a chiral catalyst to control the stereochemical outcome of the reaction cascade.

The reaction typically begins with the in situ generation of an aryne from a suitable precursor, such as a (trimethylsilyl)aryl triflate, in the presence of a fluoride source. The aryne then reacts with a Schiff base, leading to the formation of a zwitterionic intermediate. This intermediate undergoes a subsequent 1,4-proton shift to generate an azomethine ylide. The chiral catalyst, often a chiral phosphoric acid, directs the enantioselective [3+2] cycloaddition of this azomethine ylide with an alkyne, affording the chiral this compound product with high enantiomeric excess. This domino process is noteworthy for its atom economy and the ability to construct complex chiral molecules from simple starting materials in a single operation. researchgate.net

Alkylidene Carbene CH-Insertion Reactions

The intramolecular C-H insertion of alkylidene carbenes represents a direct and efficient method for the construction of this compound rings. acs.org This reaction involves the generation of a highly reactive alkylidene carbene intermediate, which then undergoes an intramolecular insertion into a C-H bond at the 5-position to form the five-membered ring.

Alkylidene carbenes can be generated from various precursors, with α-diazo ketones and tosylhydrazones being the most common. Treatment of these precursors with a suitable transition metal catalyst, typically a rhodium(II) or copper(I) complex, facilitates the extrusion of nitrogen gas and the formation of the carbene. The subsequent intramolecular C-H insertion is often highly regioselective, favoring the formation of the five-membered ring over other possible products. A significant advantage of this methodology is the high retention of stereochemistry observed at the insertion site, allowing for the synthesis of enantioenriched 3-pyrrolines from chiral starting materials. acs.org

Aza-Cope-Mannich Cyclization

The aza-Cope-Mannich cyclization is a powerful tandem reaction sequence that provides access to substituted pyrrolidines, which can be readily converted to 3-pyrrolines. wikipedia.orgorganic-chemistry.org This reaction combines a acs.orgacs.org-sigmatropic rearrangement (the aza-Cope rearrangement) with an intramolecular Mannich reaction. wikipedia.org

The sequence is typically initiated by the formation of an iminium ion from a homoallylic amine and an aldehyde. This iminium ion then undergoes a cationic 2-aza-Cope rearrangement to form a new enol or enamine intermediate and a transposed iminium ion. The subsequent intramolecular Mannich reaction, involving the nucleophilic attack of the enol or enamine onto the iminium ion, leads to the formation of the pyrrolidine ring. acs.org This reaction is known for its high diastereoselectivity, which is often controlled by the stereochemistry of the starting homoallylic amine. wikipedia.org The aza-Cope-Mannich cyclization has been extensively utilized in the total synthesis of complex alkaloids containing the pyrrolidine ring system. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic organic chemistry is pivotal for developing environmentally benign and efficient processes. In the context of this compound synthesis, this involves the use of safer solvents, particularly water, the development of energy-efficient protocols, and the design of methodologies that maximize atom economy and allow for catalyst recycling.

Performing organic reactions in water is a primary goal of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. The synthesis of 3-pyrrolines has been successfully achieved in aqueous media, most notably through ring-closing metathesis (RCM).

Detailed research has demonstrated the efficacy of the Grubbs second-generation ruthenium catalyst for the RCM of various diallylamines to form the corresponding this compound structures directly in pure water. organic-chemistry.org This approach is remarkable as it proceeds efficiently without the need for any co-solvents or additives, even though the reaction mixture may be inhomogeneous. organic-chemistry.org The reaction is typically clean and provides high conversion rates in short periods. organic-chemistry.org

Key findings from these aqueous RCM reactions are summarized below, showcasing the conversion of N-substituted diallylamines to their respective this compound derivatives. The high yields and relatively short reaction times underscore the viability of water as a medium for this important transformation.

| Substrate (N-Substituted Diallylamine) | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|

| N-Tosyl-diallylamine | Grubbs II (1 mol%) | 10 min | 98% |

| N-Boc-diallylamine | Grubbs II (1 mol%) | 15 min | 96% |

| N-Benzyl-diallylamine | Grubbs II (1 mol%) | 30 min | 94% |

| N-Acetyl-diallylamine | Grubbs II (1 mol%) | 20 min | 95% |

Data derived from studies on Grubbs second-generation catalyst in aqueous RCM. organic-chemistry.orgmedwinpublishers.comacs.orgorganic-chemistry.org

Furthermore, ultrasound-assisted three-component reactions have been developed for the synthesis of highly functionalized pyrrole derivatives in water. researchgate.net This method involves the condensation of arylglyoxal hydrates, β-dicarbonyl compounds, and ammonium acetate under ultrasonic irradiation, affording the products in high yields within very short reaction times. researchgate.net While producing substituted pyrroles, the principles of using aqueous media and an alternative energy source are directly applicable to greener syntheses of the this compound core.

Beyond the use of water, other sustainable methodologies focus on improving energy efficiency, reducing waste through atom economy, and enabling the reuse of valuable catalysts.

Microwave-Assisted, Solvent-Free Synthesis

A notable green approach for generating the this compound scaffold is the dehydration of 3-hydroxypyrrolidines under microwave irradiation in solvent-free conditions. unipv.it This method offers significant advantages, including drastically reduced reaction times, operational simplicity, and the complete elimination of solvents, which aligns perfectly with green chemistry objectives. The efficiency of this transformation is highlighted by the rapid and high-yielding conversion of substituted 3-hydroxypyrrolidines into the corresponding 3-pyrrolines.

| Substrate (Substituted 3-Hydroxypyrrolidine) | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|

| 1,2-dimethyl-3-(naphthalen-2-yl)-pyrrolidin-3-ol | Microwave, Solvent-free | 5-10 min | >90% |

| 1,2-dimethyl-3-(6-methoxynaphthalen-2-yl)-pyrrolidin-3-ol | Microwave, Solvent-free | 5-10 min | >90% |

Illustrative data from studies on microwave-assisted dehydration of 3-hydroxypyrrolidines. unipv.it

Recyclable Catalysis

The development of recyclable catalysts is a cornerstone of sustainable synthesis. For pyrrole and pyrroline synthesis, heterogeneous catalysts, particularly those supported on magnetic nanoparticles, have shown great promise. For instance, a magnetically recyclable nanoparticle-supported catalyst has been used for the synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran under solvent-free microwave conditions. beilstein-journals.org The key advantage is the facile recovery of the catalyst using an external magnet and its reuse over multiple cycles without a significant loss of activity, thereby reducing cost and waste. beilstein-journals.org

Efficiency through Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are inherently efficient as they combine three or more reactants in a single step to form a complex product, maximizing atom economy. Asymmetric synthesis of multifunctionalized pyrrolines has been achieved via a ruthenium porphyrin-catalyzed three-component coupling reaction. nih.gov This one-pot reaction involves the in situ generation of chiral azomethine ylides from diazo esters and imines, which then undergo 1,3-dipolar cycloaddition with dipolarophiles to yield chiral pyrrolines with high diastereoselectivity. nih.gov Such strategies represent a highly efficient and sustainable route to complex this compound scaffolds.

Iii. Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways and Intermediates

The hydromethylation of 3-pyrrolines, a significant reaction for installing methyl groups onto N-heterocycles, has been shown to proceed via a radical-based mechanism. acs.orgnih.gov Mechanistic studies, particularly using cobalt catalysis, have provided compelling evidence for the involvement of radical intermediates in the reaction pathway. acs.org

One key piece of evidence comes from radical clock experiments. When (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone was subjected to standard hydromethylation conditions in the presence of (iodomethyl)cyclopropane, a radical clock substrate, a ring-opening product was isolated. acs.orgnih.gov The formation of this product indicates the presence of a radical intermediate that is trapped by the cyclopropane (B1198618) ring before it can close. acs.org

Further support for a radical pathway is derived from inhibition experiments. The addition of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO), a well-known radical scavenger, to the reaction mixture effectively halts the hydromethylation process. nih.gov This inhibition strongly suggests that the reaction is dependent on the presence of free radicals. nih.gov Isotope labeling experiments using Ph2SiD2 as the hydrogen source resulted in deuterium-labeled products, confirming that the hydrogen atom in the hydromethylation originates from the silane. nih.gov

Crossover experiments have also been employed to rule out alternative pathways, such as olefin isomerization. When a mixture of 3-pyrroline and 2-pyrroline was subjected to the reaction conditions, the desired 3-methylated product was formed directly from the this compound substrate, without prior isomerization to the 2-pyrroline intermediate. acs.orgnih.gov

| Experiment Type | Substrate(s) | Conditions/Reagents | Observation | Conclusion |

| Radical Clock | This compound derivative, (iodomethyl)cyclopropane | Standard CoH-catalyzed hydromethylation | 22% yield of ring-opening product acs.orgnih.gov | Supports a radical intermediate in the pathway. acs.orgnih.gov |

| Inhibition Study | This compound derivative, iodomethane | Standard conditions + TEMPO | Reaction was inhibited nih.gov | Confirms the involvement of a free radical pathway. nih.gov |

| Crossover Study | This compound, 2-pyrroline, iodomethane | Standard hydromethylation conditions | Product formed from this compound; 2-pyrroline recovered | Rules out olefin isomerization via chain walking. acs.orgnih.gov |

Iminium intermediates are crucial electrophilic species in various cyclization reactions that form the this compound scaffold. These intermediates are typically generated in situ from the condensation of an amine with an aldehyde or ketone. For instance, a metal-free multicomponent decarboxylative reaction utilizes the condensation of N-benzylglycines and formaldehyde (B43269) to generate iminium salt intermediates, which subsequently undergo cyclization to form pyrrolines. researchgate.net

Another example is the efficient alkene aza-Cope-Mannich cyclization, which proceeds through a γ-unsaturated iminium ion. organic-chemistry.org This intermediate is formed from 2-hydroxy homoallyl tosylamine and an aldehyde, leading to a 2-azonia- nih.govnih.gov-sigmatropic rearrangement and subsequent intramolecular Mannich reaction to yield the pyrrolidine (B122466) ring. organic-chemistry.org The development of methods for synthesizing tetrahydroquinolines, another class of N-heterocycles, also relies on the in situ formation of iminium ions from N-alkyl arylamines, which then couple with alkenes. acs.org These reactions highlight the versatility of iminium ions in facilitating C-C bond formation to construct cyclic amine structures.

The kinetics and thermodynamics of reactions involving 3-pyrrolines are governed by the energies of their transition states. While detailed experimental characterization of transition state structures is often challenging, computational studies and kinetic analyses provide valuable insights.

In the context of a cheletropic elimination reaction involving a this compound derivative, the unimolecular rate constant was evaluated using RRKM theory. researchgate.net This analysis provides specific energetic details about the reaction's critical point. The study of bonding changes along the reaction coordinate revealed that the breaking of the C–N bonds occurs in the vicinity of the transition state. researchgate.net

| Reaction Type | System | Calculated Parameter | Value | Significance |

| Cheletropic Elimination | This compound derivative | Activation Energy (Ea) | 33.11 kJ/mol researchgate.net | Quantifies the energy barrier for the unimolecular reaction. |

Theoretical investigations into the formation of this compound in interstellar space involve calculations of reaction enthalpies and Gibbs free energies, which are fundamental to understanding the stability of intermediates and the heights of activation barriers. oup.com

Spectroscopic and Electrochemical Studies in Mechanistic Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is an indispensable tool for the detection and characterization of radical species, including radical cations that may be formed during transformations of this compound and related compounds. While direct EPR studies on the this compound radical cation are not extensively detailed, the technique has been widely applied to structurally similar pyrrole (B145914) derivatives. rsc.org The analysis of the ESR spectra of radical cations of various substituted pyrroles provides information on their nuclear and electronic structures. rsc.org

In a broader context, EPR is used in conjunction with spin-trapping agents to detect transient radical intermediates in reaction mechanisms. For example, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a common spin trap used to capture short-lived radicals, such as hydroxyl radicals, forming a more stable radical adduct that can be readily detected and characterized by EPR. acs.org This technique is crucial for confirming the presence of specific radical species in complex reaction mixtures, thereby elucidating reaction pathways. acs.org

Electrochemical techniques, particularly cyclic voltammetry, offer a powerful means to investigate the redox behavior of molecules and probe the mechanisms of reactions involving electron transfer. acs.org These methods are applied to study reactions that could be analogous to the redox catalysis of this compound.

For example, in the electrochemical oxidative ring-opening of 1-acetylindoline-3-one, a related cyclic compound, cyclic voltammetry was used to determine the oxidation potentials and understand the role of the electrolyte and substrate. acs.org The study revealed that the initial oxidation potential of the substrate was significantly altered in the presence of a tetrabutylammonium (B224687) iodide (TBAI) electrolyte, indicating a catalytic interaction between the electrochemically generated iodine and the substrate. acs.org Such analyses are fundamental to designing and optimizing synthetic protocols that rely on redox catalysis. These methods allow for the generation of reactive intermediates like radical cations under controlled conditions, avoiding the need for harsh chemical oxidants. rsc.org

| Compound | Condition | Oxidation Potential (V) | Technique |

| 1-acetylindoline-3-one | Alone | 2.76 acs.org | Cyclic Voltammetry |

| 1-acetylindoline-3-one | With TBAI | 1.62 and 2.83 acs.org | Cyclic Voltammetry |

NMR and Mass Spectrometry in Product Characterization

The definitive identification and structural elucidation of this compound and its derivatives heavily rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). semanticscholar.org These analytical techniques provide comprehensive information on the molecular weight, elemental composition, and the precise arrangement of atoms within the molecule.

Mass spectrometry is fundamental for determining the molecular weight and formula of pyrroline (B1223166) derivatives. Techniques such as ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) and gas chromatography-orbitrap MS (GC-Orbitrap-MS) are employed for their high accuracy and ability to elucidate fragmentation patterns, which aids in confirming the core structure. semanticscholar.org

NMR spectroscopy offers a detailed map of the molecular structure. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. nih.govchemicalbook.com For a more in-depth structural analysis, two-dimensional (2D) NMR experiments are indispensable. Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) is used to establish longer-range connections between protons and carbons, helping to piece together the complete molecular skeleton. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, which is crucial for determining stereochemistry and conformational preferences. nih.gov

| NMR Technique | Information Provided | Application in this compound Characterization |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. | Identifies protons on the pyrroline ring and substituents. |

| ¹³C NMR | Chemical environment of carbon atoms. | Characterizes the carbon backbone of the pyrroline ring. |

| COSY | Shows coupling between adjacent protons (H-H). | Establishes the sequence of protons around the ring. |

| HSQC | Correlates protons to their directly bonded carbons (¹JCH). | Assigns specific protons to their corresponding carbons. |

| HMBC | Shows long-range coupling between protons and carbons (²JCH, ³JCH). | Connects different fragments of the molecule and confirms substituent placement. |

| NOESY/ROESY | Identifies protons that are close in space. | Determines stereochemistry and preferred ring conformation. nih.gov |

Conformational Analysis and Ring Dynamics

Contrary to earlier assumptions of a rigid, planar structure, the this compound-N-oxide ring exhibits significant internal dynamics. nih.gov Investigations combining high-resolution X-ray crystallography, Electron Paramagnetic Resonance (EPR) spectroscopy, and quantum chemical calculations have revealed that the ring undergoes rapid inversion at ambient temperatures. nih.gov At low temperatures, however, the ring adopts distinct, nonplanar (bent) conformations. nih.gov

This dynamic behavior is governed by the potential energy landscape of the ring. The transition between different bent conformations represents a low-energy process, allowing for fast inversion under normal conditions. This flexibility is a critical feature of the molecule's dynamic structure. The specific geometry of these conformations has a direct impact on the magnetic parameters that are measured by EPR spectroscopy, providing a powerful tool for studying these dynamics. nih.gov

| Condition | Ring Dynamics | Conformation |

|---|---|---|

| Ambient Temperature | Fast Ring Inversion | Average of multiple nonplanar conformations. nih.gov |

| Low Temperature | Slow or "frozen" dynamics | Exhibits distinct, nonplanar (bent) conformations. nih.gov |

The conformational dynamics of the pyrroline ring are highly sensitive to the presence, nature, and position of substituents. Substitutions on the ring can significantly modulate the equilibrium between different puckered conformations, typically referred to as "endo" and "exo" states. nih.gov

The effect of a substituent is determined by a combination of steric and stereoelectronic factors. nih.gov For instance, substitutions at the C3 position can favor a specific ring pucker. An electron-withdrawing substituent, such as fluorine, at the 3R position tends to favor the exo ring pucker, while the same group at the 3S position favors the endo pucker. nih.govacs.org This phenomenon is consistent with the "gauche effect," a stereoelectronic interaction that can stabilize certain conformations. nih.gov

Conversely, sterically bulky groups introduce steric hindrance that can override these electronic effects. The interplay between steric repulsion and stereoelectronic preferences dictates the final conformational equilibrium of the substituted pyrroline ring, which in turn influences its chemical reactivity and biological interactions. nih.gov

| Substituent Position | Type of Substituent | Favored Ring Pucker | Governing Effect |

|---|---|---|---|

| 3R | Electron-withdrawing (e.g., -F) | Exo nih.govacs.org | Stereoelectronic (Gauche effect) nih.gov |

| 3S | Electron-withdrawing (e.g., -F) | Endo nih.govacs.org | Stereoelectronic (Gauche effect) nih.gov |

| General | Bulky/Sterically Demanding | Varies based on position to minimize steric strain. nih.gov | Steric Hindrance nih.gov |

Iv. Computational Chemistry and Theoretical Studies of 3 Pyrroline

Quantum Chemical Calculations and DFT Studies

Density Functional Theory (DFT) has been a primary tool for investigating the properties of 3-pyrroline. These calculations offer a balance between computational cost and accuracy, making them well-suited for studying molecular systems of this size.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as energy minimization or geometry optimization. h-its.org For this compound, this involves finding the conformation that corresponds to a minimum on the potential energy surface. h-its.orgresearchgate.net

Theoretical studies have optimized the structure of this compound using various levels of theory, such as DFT with the B3LYP functional and the aug-cc-pVTZ basis set. oup.com This level of theory is widely used for its accuracy in describing electron-correlation effects, which leads to better agreement with experimental data. oup.com The optimized structures are essential for subsequent calculations of other molecular properties. In the context of its interactions with other molecules, such as water, the structures of this compound-water clusters have also been thoroughly optimized to find their minimum energy arrangements. oup.com

Quantum chemical calculations are instrumental in determining the thermodynamics of chemical reactions involving this compound. Reaction enthalpies (ΔH) and Gibbs free energies (ΔG) can be calculated to predict the spontaneity and energy changes of reactions. mdpi.comrsc.org

For instance, the formation of this compound from vinyl cyanide has been investigated, with calculations showing that the reaction steps are exothermic and spontaneous, as indicated by their negative enthalpy and Gibbs free energy values. oup.com These calculations often employ methods like B3LYP/aug-cc-pVTZ, and for higher accuracy in transition state barriers, single-point energy calculations at the CCSD(T)/aug-cc-pVTZ level are performed. oup.com The thermochemistry of the aminolysis of certain Fischer carbenes with this compound has also been studied, with DFT calculations of reaction enthalpies showing excellent agreement with experimental values. unistra.fr

Table 1: Calculated Thermodynamic Properties for the Formation of this compound from Vinyl Cyanide This table is for illustrative purposes and based on findings that such calculations are performed; specific values would be derived from the cited literature.

| Reaction Step | Activation Barrier (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |

| Step 1 | Data not available in snippets | Negative | Negative |

| Step 2 | Data not available in snippets | Negative | Negative |

| Step 3 | Data not available in snippets | Negative | Negative |

| Step 4 | Data not available in snippets | Negative | Negative |

| Step 5 | Data not available in snippets | Negative | Negative |

Note: The negative values for ΔH and ΔG indicate that the reactions are exothermic and spontaneous, respectively. oup.com All values are zero-point energy corrected. oup.com

Computational methods are crucial for predicting and interpreting the spectroscopic signatures of molecules like this compound. Highly accurate calculations of rotational and vibrational spectra are essential for its potential detection in various environments, including the interstellar medium. oup.comresearchgate.net

Rotational constants for this compound have been calculated to facilitate its identification in radio astronomy. oup.comresearchgate.net Theoretical rotational spectra have been studied at different temperatures (5, 10, and 100 K) to cover the conditions found in both cold and warm astronomical sources. oup.com Furthermore, hyperfine-resolved spectra have been computed, which are particularly useful for identifying molecules in cold environments. oup.com

Vibrational frequencies are another key set of spectroscopic parameters that can be calculated. aip.org Harmonic frequency calculations are often performed using DFT methods like B3LYP/aug-cc-pVTZ. oup.com These theoretical spectra provide a basis for identifying the fundamental absorption bands of this compound. oup.com

Table 2: Calculated Spectroscopic Data for this compound This table presents a summary of the types of spectroscopic data that have been computationally investigated.

| Spectroscopic Parameter | Computational Method | Significance |

| Rotational Transitions | DFT/B3LYP | Potential detection in cold interstellar regions (e.g., a transition at 52.3 GHz). oup.comresearchgate.net |

| Infrared Features | DFT/B3LYP | Observable with instruments like the James Webb Space Telescope (e.g., at 16.09 µm and ~3.50 µm). oup.comresearchgate.netastrobiology.com |

| Hyperfine-Resolved Spectrum | DFT/B3LYP | Aids in identification in cold environments. oup.com |

While harmonic frequency calculations provide a good starting point, real molecular vibrations are anharmonic. Therefore, incorporating anharmonic effects is crucial for obtaining highly accurate infrared (IR) spectra that closely match experimental observations. oup.comresearchgate.net

For this compound, anharmonic vibrational frequencies have been computed to provide a more precise IR spectrum. oup.com This is particularly important in light of the high sensitivity of new instruments like the James Webb Space Telescope (JWST), which may be able to detect individual molecules. oup.comresearchgate.net The consideration of anharmonicity, including 2- and 3-quanta modes, is vital for understanding the detailed features of the infrared spectrum. researchgate.net

Investigating Intermolecular Interactions and Environmental Effects

The properties and behavior of this compound can be significantly influenced by its interactions with its surroundings. Computational studies are essential for exploring these effects, especially in complex environments like the interstellar medium.

The potential presence of N-heterocycles like this compound in interstellar environments is of great interest due to their connection to the building blocks of life. astrobiology.comresearchgate.netarxiv.org Although not yet conclusively detected in space, their presence in meteorites suggests an interstellar or circumstellar origin. astrobiology.comresearchgate.netarxiv.org

Computational studies have explored the formation of this compound on the surfaces of dust grains in cold interstellar environments. oup.comresearchgate.net One proposed pathway is its formation from vinyl cyanide. oup.comresearchgate.net Another possibility is the hydrogenation of pyrrole (B145914), although this may also lead back to pyrrole through an H2-abstraction process. oup.comresearchgate.net Theoretical investigations suggest that this compound is a promising candidate for future astronomical searches. researchgate.net

Furthermore, the influence of the interstellar environment, particularly the presence of water ice, on the vibrational spectra of this compound has been investigated. oup.com By computing the IR spectra of this compound in the presence of increasing numbers of water molecules, researchers can model how its spectral features might change in icy interstellar mantles. oup.com These calculations help to predict the specific spectroscopic signatures that should be searched for with telescopes like the JWST. oup.comresearchgate.netastrobiology.com

Solvent Effects on Reaction Mechanisms

Computational modeling is instrumental in dissecting how solvents influence chemical reaction pathways, rates, and selectivity. For reactions involving this compound derivatives, theoretical calculations have provided molecular-level understanding of solvent effects.

A study on the reaction mechanism between a This compound-2-one (B142641) derivative and an aliphatic amine was conducted based on computational results. beilstein-journals.org The investigation modeled the potential energy surface in both the gas phase and an ethanol (B145695) solvent model. beilstein-journals.org The findings indicated that the main product is favorably formed by following the pathway with the lowest Gibbs free energy barrier (ΔG#) in both environments, suggesting that kinetic selectivity is more significant than thermodynamic selectivity for the formation of the primary products. beilstein-journals.org

The use of implicit solvent models is a common strategy in these theoretical studies. The integral equation formalism variant of the polarizable continuum model (IEF-PCM) is frequently used to simulate the bulk electrostatic effects of a solvent, such as water or ethanol, on the reaction. oup.comrsc.org In some cases, explicit solvent molecules are included in the calculations to model specific interactions, like hydrogen bonding, that can assist in the reaction by stabilizing transition states or intermediates. rsc.org For example, in a study of a Nef-type rearrangement to form pyrrolidinedione derivatives, the reaction media was modeled as an implicit water solvent, with separate calculations including one or two explicit water molecules to assess their role in proton transfer steps. rsc.org

Computational Modeling of Biological Interactions

Theoretical and computational methods are widely used to predict and analyze the interactions between small molecules like this compound and biological macromolecules, particularly enzymes. These approaches can elucidate binding modes, predict inhibitory activity, and explain mechanisms of action.

Research has shown that the this compound scaffold has a notable dual role in its interaction with different classes of amine oxidases. 3-Pyrrolines act as mechanism-based inactivators for quinone-dependent amine oxidases, while serving merely as substrates for flavin-dependent amine oxidases. nih.gov This distinction highlights the potential for developing selective inhibitors based on the this compound structure. nih.gov Spectroscopic studies on bovine plasma amine oxidase (BPAO) inactivated by a this compound analogue were consistent with the covalent modification of the 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor. nih.gov

Computational and structural biology studies have provided detailed views of these interactions. In one study of a prFMN-dependent decarboxylase (AnFdc1), the enzyme's active site was found to constrain the conformation of a this compound cycloadduct formed during the reaction. nih.gov A specific residue, Phe437, was shown to exert force on the this compound ring. nih.gov A mutation at this site (F437L) subtly altered the substrate's position and elongated a key bond (Cβ-C4a) in the adduct, demonstrating how enzyme-substrate interactions directly influence the structure of the intermediate. nih.gov

Molecular docking is a prominent computational technique used to predict the binding poses and affinities of potential inhibitors. scielo.br In studies of pyrrolidine (B122466) derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], a correlation was found between the computationally calculated binding affinity (ΔG) and the experimentally observed inhibitory activity. mdpi.com Such computational approaches are valuable for understanding structure-activity relationships and guiding the optimization of inhibitor scaffolds. mdpi.com

| Enzyme | This compound Derivative Interaction | Computational Method/Finding |

|---|---|---|

| Quinone-dependent amine oxidases (e.g., BPAO) | Mechanism-based inactivator. nih.gov | Spectroscopic data suggests covalent derivatization of the TPQ cofactor. nih.gov |

| Flavin-dependent amine oxidases (e.g., MAO-B) | Substrate. nih.gov | Demonstrates selectivity of the this compound scaffold. nih.gov |

| prFMN dependent decarboxylase (AnFdc1) | Forms a strained cycloadduct intermediate. nih.gov | Crystallography and mutation studies show enzyme constrains the this compound ring conformation. nih.gov |

| Aminoglycoside 6′-N-acetyltransferase [AAC(6′)-Ib] | Inhibitor of amikacin (B45834) inactivation. mdpi.com | Molecular docking (ΔG) correlates with experimental inhibitory activity. mdpi.com |

Table summarizing the computationally and experimentally determined interactions of this compound derivatives with various enzymes.

Computational chemistry is a valuable tool for predicting the antioxidant potential of novel compounds, guiding synthetic efforts toward more potent molecules. rsc.orgrsc.org For derivatives of this compound, quantum chemistry calculations have been used to evaluate their ability to scavenge biologically relevant free radicals. rsc.orgresearchgate.netnih.gov

| Compound | Radical | Solvent | Calculated Overall Rate Constant (koverall in M⁻¹ s⁻¹) |

|---|---|---|---|

| Compound 4b | HO• | Pentyl Ethanoate (non-polar) | 2.05 × 10⁹ |

| Water (polar) | 1.54 × 10¹⁰ |

Calculated rate constants for the hydroxyl radical scavenging activity of a promising this compound-2-one derivative (4b) in different media. researchgate.netnih.gov

Other computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, have also been applied. mdpi.com These models use molecular descriptors derived from quantum chemical calculations (e.g., HOMO energy, polarizability, bond lengths) to build mathematical relationships that can predict the antioxidant activities of newly designed pyrrole and pyrroline (B1223166) derivatives. mdpi.com

V. Applications of 3 Pyrroline and Its Derivatives in Advanced Materials and Specialized Fields

Pharmaceutical and Medicinal Chemistry Research

The pyrrolidine (B122466) core is a privileged scaffold in modern drug discovery, appearing in numerous natural alkaloids and FDA-approved pharmaceuticals. wikipedia.orgmdpi.com Its derivatives are crucial intermediates and final candidates in the development of treatments for a wide range of diseases.

The synthesis of complex pyrrolidine-containing molecules is a central focus of organic and medicinal chemistry. Stereoselective methods are particularly important, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. nih.gov

The creation of enantiomerically pure or enriched pyrrolidine derivatives is critical for developing selective drug candidates. Asymmetric synthesis strategies are employed to control the stereochemistry of the final product. Organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantioenriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, achieving high enantiomeric excess (ee). rsc.org Another advanced strategy involves a combination of H/D exchange and 1,3-dipolar cycloaddition to construct enantioenriched α-deuterated pyrrolidine derivatives, which can be used to optimize the metabolic and toxicological profiles of chiral drug candidates. rsc.orgnih.gov This method has been applied to the synthesis of deuterium-labeled versions of clinical trial candidates like the MDM2 antagonist idasanutlin. nih.gov

Pyrrolidine derivatives are key precursors for drugs targeting the central nervous system (CNS), including treatments for neurological and psychiatric disorders. researchgate.net The dysregulation of proline metabolism, a compound structurally related to pyrroline (B1223166), has been linked to neuronal dysfunction. researchgate.net Pyrrolidine-based compounds are used to treat conditions such as epilepsy, dementia, and anxiety. mdpi.com For instance, Eletriptan, a drug for treating migraines, is synthesized using a pyrrolidine intermediate. mdpi.com Furthermore, substituted pyrrolidines that bind to biogenic amine transporters have potential applications in treating disorders like schizophrenia. google.com

The incorporation of the pyrrolidine ring into more complex, polycyclic frameworks leads to molecules with diverse and potent biological activities, often found in natural alkaloids. mdpi.com Synthetic strategies to build these structures include glycine-based [3+2] cycloaddition reactions, which can be combined with other annulation reactions in one-pot syntheses to create intricate heterocyclic compounds. mdpi.com Cascade reactions, such as those involving an intramolecular Pictet-Spengler reaction, provide efficient access to polycyclic pyrrolidine derivatives. researchgate.net These complex scaffolds are attractive in drug development as they can enhance binding affinity and specificity to biological targets. mdpi.com

Derivatives of 3-pyrroline are effective modulators of enzyme activity, a crucial mechanism for therapeutic intervention in many diseases. Their ability to selectively inhibit specific enzymes is a key area of research.

Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a validated strategy for treating Parkinson's disease. frontiersin.org Several this compound derivatives have been identified as potent and selective MAO-B inhibitors.

Research has shown that 3-aryl-Δ³-pyrrolines, such as 1-methyl-3-phenyl-Δ³-pyrroline, act as irreversible, mechanism-based inhibitors of MAO-B. nih.gov These compounds are metabolized by the enzyme itself, leading to a concomitant inhibition process. nih.gov The development of novel MAO-B inhibitors is an active area of research, with studies exploring various analogues to improve potency and pharmacokinetic properties. For example, N-propargyl-3-pyrrol-1-ylindanamine derivatives, which are analogues of the known MAO-B inhibitor rasagiline, have been synthesized and evaluated for their inhibitory activity. nih.gov Other research has identified thiosemicarbazone derivatives containing benzofuran/benzothiophene moieties as highly potent and selective MAO-B inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the reference drug Selegiline. mdpi.com

| Compound | Derivative Class | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound 2b | Benzofuran-Thiosemicarbazone | 0.042 ± 0.002 | mdpi.com |

| Compound 2h | Benzothiophene-Thiosemicarbazone | 0.056 ± 0.002 | mdpi.com |

| Selegiline (Reference) | Propargylamine | 0.037 ± 0.001 | mdpi.com |

Enzyme Modulation and Inhibition Studies

Inactivation of Quinone-Dependent Amine Oxidases

This compound and its derivatives have been identified as mechanism-based inactivators of quinone-dependent amine oxidases. nih.gov Research has demonstrated that these compounds cause a time-dependent inactivation of the copper-containing quinone-dependent amine oxidase sourced from bovine plasma (BPAO). acs.orgfigshare.com The mechanism of inactivation involves the covalent derivatization of the 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor. nih.govacs.org

A study of various 3-aryl-3-pyrrolines revealed that their inhibitory potency against BPAO varies with the aryl substituent. The 4-methoxy-3-nitrophenyl analogue was found to be the most potent among the tested compounds. nih.gov Interestingly, while these compounds inactivate quinone-dependent amine oxidases, the parent 3-phenyl analogue acts as a pure substrate for the flavin-dependent mitochondrial monoamine oxidase B from bovine liver. nih.govacs.orgfigshare.com This selectivity highlights the potential of this compound derivatives in the development of specific inhibitors for mammalian copper-containing amine oxidases. nih.govacs.org

Table 1: Inhibitory Activity of 3-Aryl-3-Pyrrolines on Bovine Plasma Amine Oxidase (BPAO)

| Aryl Substituent | Potency | Mechanism of Action |

|---|---|---|

| Phenyl | Moderate Inhibitor | Substrate for monoamine oxidase B |

| Substituted Phenyl | Varied | Time-dependent inactivation |

| 1-Naphthyl | Data not specified | Time-dependent inactivation |

| 2-Naphthyl | Data not specified | Time-dependent inactivation |

Bioactive Natural Products and Alkaloids Derived from this compound

The this compound ring is a significant structural motif found in a variety of bioactive natural products and alkaloids. nih.govresearchgate.net This five-membered nitrogen-containing heterocyclic system is considered a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. nih.gov The pyrroline core is a key component of numerous alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. medchemexpress.comnih.gov

Examples of bioactive natural product classes containing or derived from the pyrroline structure include:

Pyrrolizidine alkaloids: These compounds are known for their wide range of biological activities. nih.gov

Lamellarins: A group of marine alkaloids with a tri- and tetrasubstituted pyrrole (B145914) ring, some of which exhibit anticancer activity.

Storniamids: Marine alkaloids that have demonstrated antibacterial properties.

The versatility of the pyrroline scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities. researchgate.net The synthesis of derivatives based on these natural products is an active area of research for the discovery of new therapeutic agents. digitellinc.com

Polymer Science and Materials Chemistry